Cas no 915920-06-8 ((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol)
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
- (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol(SALTDATA: FREE)
- 915920-06-8
- AKOS005622222
- CHEMBRDG-BB 4014986
- F13041
- AS-47270
- MFCD08691585
- DTXSID90588004
- EN300-108748
- 1,2,4-Oxadiazole-3-methanol, 5-cyclopropyl-
- SCHEMBL6960844
- OTSUEZKWAUCIHN-UHFFFAOYSA-N
- F8882-5876
-
- MDL: MFCD08691585
- Inchi: 1S/C6H8N2O2/c9-3-5-7-6(10-8-5)4-1-2-4/h4,9H,1-3H2
- InChI Key: OTSUEZKWAUCIHN-UHFFFAOYSA-N
- SMILES: O1C(C2CC2)=NC(CO)=N1
Computed Properties
- Exact Mass: 140.05900
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 59.2Ų
Experimental Properties
- PSA: 59.15000
- LogP: 0.43930
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM304633-1g |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol |
915920-06-8 | 95% | 1g |
$462 | 2021-08-18 | |
| Chemenu | CM304633-5g |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol |
915920-06-8 | 95% | 5g |
$1385 | 2021-08-18 | |
| TRC | B425938-10mg |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol |
915920-06-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425938-50mg |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol |
915920-06-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B425938-100mg |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol |
915920-06-8 | 100mg |
$ 135.00 | 2022-06-07 | ||
| abcr | AB214402-250 mg |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, 95%; . |
915920-06-8 | 95% | 250mg |
€219.30 | 2023-05-06 | |
| abcr | AB214402-1 g |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, 95%; . |
915920-06-8 | 95% | 1g |
€367.20 | 2023-05-06 | |
| abcr | AB214402-5 g |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol; 95% |
915920-06-8 | 5g |
€1,001.00 | 2022-06-11 | ||
| abcr | AB214402-250mg |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, 95%; . |
915920-06-8 | 95% | 250mg |
€204.20 | 2025-04-15 | |
| abcr | AB214402-1g |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, 95%; . |
915920-06-8 | 95% | 1g |
€304.50 | 2025-04-15 |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Suppliers
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Comprehensive Overview of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 915920-06-8)
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 915920-06-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a 1,2,4-oxadiazole core, a heterocyclic ring known for its versatility in drug design and material science. The cyclopropyl substitution at the 5-position and the hydroxymethyl group at the 3-position contribute to its unique physicochemical properties, making it a valuable intermediate in synthetic chemistry.
Researchers are increasingly exploring (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol for its potential applications in small-molecule therapeutics and crop protection agents. The compound's structural motifs align with current trends in fragment-based drug discovery, where modular building blocks are used to optimize pharmacokinetic profiles. Its oxadiazole scaffold is particularly notable for mimicking peptide bonds, enabling interactions with biological targets while improving metabolic stability.
In the context of green chemistry, 915920-06-8 has been investigated as a precursor for biodegradable materials. The hydroxymethyl functionality allows for further derivatization through esterification or etherification, supporting sustainable synthesis pathways. This aligns with global initiatives to reduce environmental impact, a topic frequently searched in AI-driven chemical databases and academic literature.
The compound's physicochemical parameters—including logP, hydrogen bond donors/acceptors, and polar surface area—make it relevant to Lipinski's Rule of Five analyses. Computational studies using molecular docking tools suggest potential interactions with enzymes involved in inflammatory pathways, though experimental validation remains ongoing. Such data are often queried in cheminformatics platforms by medicinal chemists.
From a commercial perspective, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is cataloged by major chemical suppliers as a high-purity reference standard. Its stability under ambient conditions and compatibility with common organic solvents enhance its utility in industrial workflows. Recent patents highlight its incorporation into photoactive materials, responding to growing interest in optoelectronic applications.
Analytical characterization of CAS No. 915920-06-8 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity assays. These techniques confirm the compound's structural integrity and are frequently discussed in method development forums. The absence of reactive functional groups minimizes handling risks, though standard laboratory precautions are recommended.
Emerging studies explore the compound's role in metal-organic frameworks (MOFs), where its oxadiazole ring may coordinate with transition metals. This intersects with nanotechnology trends, particularly in gas storage and catalysis applications. Such multidisciplinary relevance positions 915920-06-8 as a compound of interest in materials science literature.
In conclusion, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol exemplifies how targeted molecular design can address diverse scientific challenges. Its dual utility in life sciences and advanced materials ensures continued research attention, reflected in rising academic citations and commercial demand metrics.
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